2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a chemical compound belonging to the quinoxaline family, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: : This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of the 3-oxo Group: : This step often involves oxidation reactions, where the quinoxaline core is oxidized to introduce the 3-oxo functionality.
Esterification: : The final step involves esterification, where the carboxylic acid group is converted to its ester form using an alcohol, in this case, 2-methylpropyl alcohol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: : Reduction reactions can be used to convert the 3-oxo group to a 3-hydroxy group.
Substitution: : Substitution reactions can introduce different substituents at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation Products: : Derivatives with additional oxygen-containing functional groups.
Reduction Products: : Derivatives with hydroxyl groups.
Substitution Products: : Compounds with different substituents on the quinoxaline ring.
Scientific Research Applications
2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-methylpropyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: can be compared with other quinoxaline derivatives, such as:
Quinoxaline: : The parent compound without any substituents.
3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: : Similar structure but without the 2-methylpropyl group.
2-methylpropyl 3-oxobutanoate: : A structurally related ester.
These compounds differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-methylpropyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)8-18-13(17)15-7-12(16)14-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOLHVCSINJJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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